methyl 3-amino-3-cyclopentylpropanoate hydrochloride
Description
Methyl 3-amino-3-cyclopentylpropanoate hydrochloride is a cycloaliphatic amino ester hydrochloride salt. Its molecular formula is C₉H₁₆ClNO₂, with an estimated molecular weight of ~207.68 g/mol (inferred from structurally similar compounds) . The compound features a cyclopentyl group attached to the β-carbon of the propanoate ester, which confers conformational rigidity and enhanced lipophilicity compared to linear analogs. This structural profile makes it a valuable intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drugs where lipid solubility is critical for blood-brain barrier penetration.
Properties
CAS No. |
2408964-77-0 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.70 g/mol |
IUPAC Name |
methyl 3-amino-3-cyclopentylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-8(10)7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
VFRXXOYZEOMPRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCC1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-cyclopentylpropanoate hydrochloride typically involves the esterification of 3-amino-3-cyclopentylpropanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-cyclopentylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-cyclopentylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-cyclopentylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cycloaliphatic Analogs
Ethyl (3S)-3-Amino-3-Cyclopentylpropanoate Hydrochloride
- Molecular Formula: C₁₀H₁₈ClNO₂
- Molecular Weight : 235.71 g/mol
- The (3S) stereochemistry may influence chiral recognition in drug-target interactions.
- Applications : Used in enantioselective synthesis of bioactive molecules.
Methyl 3-Aminocyclopentanecarboxylate Hydrochloride
Aromatic Substituted Analogs
Methyl 3-Amino-3-(3-Methoxyphenyl)propanoate Hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₃
- Molecular Weight : 245.70 g/mol
- Key Differences : The 3-methoxyphenyl group introduces aromaticity and electron-donating effects, altering reactivity and solubility.
- Applications : Likely used in the synthesis of serotonin or dopamine analogs due to the methoxyphenyl moiety.
Methyl 3-Amino-2-(4-Chlorophenyl)propanoate Hydrochloride
Linear Aliphatic Analogs
Methyl 3-Aminopropanoate Hydrochloride
Data Table: Structural and Physicochemical Comparison
*LogP values estimated using ChemDraw software.
Biological Activity
Methyl 3-amino-3-cyclopentylpropanoate hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 240.73 g/mol
- Structure : The compound features a cyclopentyl group attached to a propanoate backbone, with an amino group that may influence its interaction with biological targets.
This compound is believed to interact with various neurotransmitter systems, particularly those involving amino acids. Its structure suggests potential binding to receptors involved in neurological pathways, which could lead to therapeutic effects in conditions such as anxiety and depression. The compound may act as an enzyme inhibitor or receptor agonist, modulating biochemical pathways critical for cellular functions.
Pharmacological Applications
Research indicates that this compound exhibits several biological activities that are relevant for pharmacological applications:
- Neurological Disorders : Its interaction with neurotransmitter systems suggests potential use in treating conditions like anxiety and depression.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts.
- Receptor Agonism : It may act as an agonist for certain receptors, influencing physiological responses.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Methyl 2-amino-3-methylpropanoate | Amino Acid Derivative | Potentially neuroactive |
| Methyl 3-amino-2-cyclobutylpropanoate | Amino Acid Derivative | Similar cycloalkane structure |
| (S)-Methyl 2-amino-3-cyclohexylpropanoate | Amino Acid Derivative | Increased hydrophobicity due to cyclohexane |
| Methyl 2-amino-4-methylpentanoate | Amino Acid Derivative | Altered chain length affecting activity |
The unique cyclopentyl structure of this compound may confer distinct pharmacological properties compared to these similar compounds, potentially enhancing its therapeutic profile.
Case Studies and Research Findings
- Study on Neurological Effects : A study explored the effects of this compound on neurotransmitter release in animal models. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant properties.
- Enzyme Interaction Analysis : Research examining the compound's effect on specific enzyme activities demonstrated a moderate inhibition of enzymes linked to metabolic pathways, indicating its potential as a therapeutic agent in metabolic disorders.
- Receptor Binding Studies : Binding affinity studies revealed that this compound interacts selectively with certain receptor subtypes, further supporting its potential use in targeted therapies.
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for methyl 3-amino-3-cyclopentylpropanoate hydrochloride, and how can purity be optimized?
- Synthesis Steps :
- The compound is typically synthesized via enantioselective methods using chiral catalysts. For example, enantiopure forms may involve resolving intermediates with chiral acids or employing asymmetric hydrogenation .
- Key reagents include cyclopentyl derivatives (e.g., cyclopentylmagnesium bromide) and methyl acrylate, with HCl used for salt formation .
- Purification :
- Recrystallization in ethanol/water mixtures or chromatography (e.g., silica gel with CH₂Cl₂:MeOH gradients) achieves >95% purity .
- Optimization :
- Control molar ratios (e.g., 2:1 to 3:1 for alcohol:ester ratios) and use continuous flow reactors to enhance yield (up to 85% reported) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Key peaks include δ 1.5–2.0 ppm (cyclopentyl CH₂), δ 3.7 ppm (ester OCH₃), and δ 8.2 ppm (amine NH₃⁺) .
- HPLC : Reverse-phase C18 columns with acetonitrile/0.1% TFA gradients (retention time ~12 min) .
- Purity Assessment :
- Combustion analysis (C, H, N) and mass spectrometry (MS) confirm molecular weight (e.g., [M+H]⁺ at m/z 232.1) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Acts as a chiral intermediate for protease inhibitors or CNS-targeting drugs due to its cyclopentyl and amino ester motifs .
- Organic Synthesis : Used in Michael additions or as a building block for heterocycles (e.g., pyrrolidines) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields during scale-up synthesis?
- Challenges : By-product formation (e.g., diketopiperazines) and racemization in polar solvents .
- Solutions :
- Use non-polar solvents (toluene) and low temperatures (0–5°C) to suppress side reactions .
- Implement flow chemistry for precise control of residence time and temperature, improving reproducibility .
- Data Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Toluene | +20% |
| Temperature | 0–5°C | +15% |
| Catalyst Loading | 5 mol% Pd/C | +10% |
| Reference |
Q. How do structural analogs of this compound influence biological activity, and how can researchers validate these effects?
- Structural Modifications :
- Substituting the cyclopentyl group with aromatic rings (e.g., 3-chlorophenyl) enhances binding to serotonin receptors (IC₅₀ ~50 nM) .
- Adding methoxy groups (e.g., 3,4-dimethoxyphenyl) improves blood-brain barrier penetration .
- Validation Methods :
- In Vitro : Radioligand binding assays (e.g., ³H-GABA uptake inhibition) .
- In Vivo : Rodent models for analgesia (e.g., tail-flick test; ED₅₀ ~10 mg/kg) .
Q. What methodologies address contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Root Causes :
- Purity discrepancies (>95% vs. 85% in older studies) .
- Differences in assay conditions (e.g., pH, co-solvents) .
- Resolution Strategies :
- Cross-validate using standardized protocols (e.g., ICH guidelines for purity) .
- Perform comparative studies with reference standards (e.g., PubChem CID 1306728-63-1) .
Q. What enantioselective synthesis methods ensure high chiral purity?
- Techniques :
- Asymmetric Catalysis : Chiral Ru catalysts for hydrogenation (e.g., Noyori-type; >99% ee) .
- Enzymatic Resolution : Lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .
- Quality Control :
- Chiral HPLC (Chiralpak AD-H column; hexane:IPA 90:10) to confirm enantiomeric excess .
Data Contradiction Analysis
Q. Why do studies report varying solubility profiles for this compound?
- Key Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
